

# Immunobiology of the mTRP-2 (180-188)

## Epitope: A Technical Guide

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### Compound of Interest

Compound Name: mTRP-2 (180-188)

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This technical guide provides an in-depth overview of the immunobiology of the murine tyrosinase-related protein 2 (mTRP-2) (180-188) epitope. TRP-2 is a melanosomal enzyme expressed in normal melanocytes and is frequently overexpressed in melanoma, making it a key target for cancer immunotherapy.[1] The (180-188) peptide epitope, with the amino acid sequence SVYDFFVWL, is a critical component in the development of therapeutic cancer vaccines due to its ability to be recognized by cytotoxic T lymphocytes (CTLs), leading to the destruction of tumor cells.[1][2] This document details the quantitative aspects of its immunogenicity, experimental protocols for its study, and the cellular and molecular interactions that govern its role in anti-tumor immunity.

## Core Concepts

Tyrosinase-related protein 2 (TRP-2) is a self-antigen, and as such, T cells with high affinity for TRP-2-derived epitopes are often deleted during thymic selection to prevent autoimmunity. This results in a peripheral T-cell repertoire that generally possesses low-avidity for the native **mTRP-2 (180-188)** epitope.[3] Consequently, a central challenge in harnessing this epitope for cancer therapy is to overcome this immunological tolerance and induce a robust and effective anti-tumor T-cell response. Research has focused on various strategies to enhance the immunogenicity of the **mTRP-2 (180-188)** epitope, including the use of potent adjuvants, advanced vaccine delivery platforms, and the design of altered peptide ligands (APLs) with improved MHC binding affinity and T-cell receptor (TCR) engagement.[1][4]

The **mTRP-2 (180-188)** epitope is presented by the MHC class I molecule H-2Kb in mice, and its human homolog is presented by HLA-A\*0201.<sup>[2]</sup> This cross-species presentation makes the murine model particularly relevant for preclinical studies of human melanoma immunotherapies.

## Quantitative Immunobiology

The efficacy of an epitope-based vaccine is critically dependent on its binding affinity to MHC molecules and the subsequent activation of specific T cells. The following tables summarize key quantitative data related to the **mTRP-2 (180-188)** epitope and its variants.

**Table 1: MHC Binding Affinity of mTRP-2 (180-188) and Altered Peptide Ligands (APLs)**

Peptide Sequence	Modification	MHC Allele	Binding Affinity (FI) <sup>1</sup>	Reference
SVYDFFVWL	Wild-Type (WT)	HLA-A0201	1.32	<a href="#">[1]</a>
SMYDFFVWL	V2M	HLA-A0201	2.15	<a href="#">[1]</a>
SLYDFFVWL	V2L	HLA-A0201	2.49	<a href="#">[1]</a>
YMYDFFVWL	S1Y, V2M	HLA-A0201	1.82	<a href="#">[1]</a>
YLYDFFVWL	S1Y, V2L	HLA-A*0201	1.45	<a href="#">[1]</a>

<sup>1</sup>Fluorescence Index (FI) from a T2 cell-based peptide binding assay. Higher FI indicates stronger binding affinity.

**Table 2: Cytotoxic T Lymphocyte (CTL) Activity Against mTRP-2 (180-188)**

Vaccination Strategy	Target Cells	E:T Ratio	% Specific Lysis	Reference
DNA Vaccine (mTRP-2 + aTGF- $\beta$ 5)	EL-4 (mTRP-2 pulsed)	80:1	~60%	<a href="#">[5]</a>
DNA Vaccine (mTRP-2 + aTGF- $\beta$ 5)	B16F10 (endogenous TRP-2)	80:1	~45%	<a href="#">[5]</a>
rAd-hTRP-2	293Kb (mTRP-2 pulsed)	40:1	~55%	<a href="#">[2]</a>
rAd-hTRP-2	B16 melanoma	40:1	~40%	<a href="#">[2]</a>

**Table 3: IFN- $\gamma$  Secretion by mTRP-2 (180-188)-Specific T Cells (ELISPOT)**

Vaccination Strategy	Stimulation	Spot Forming Cells (SFC) / $10^6$ splenocytes	Reference
rAd-hTRP-2	mTRP-2 (180-188) peptide	~350	<a href="#">[2]</a>
rAd-EGFP-mTRP-2	mTRP-2 (180-188) peptide	~250	<a href="#">[2]</a>
PeptiCRAAd-TRP2	mTRP-2 (180-188) peptide	~150	<a href="#">[6]</a>
VEGFC vax (Irradiated B16-VEGFC cells)	mTRP-2 (180-188) peptide	~125	<a href="#">[7]</a>

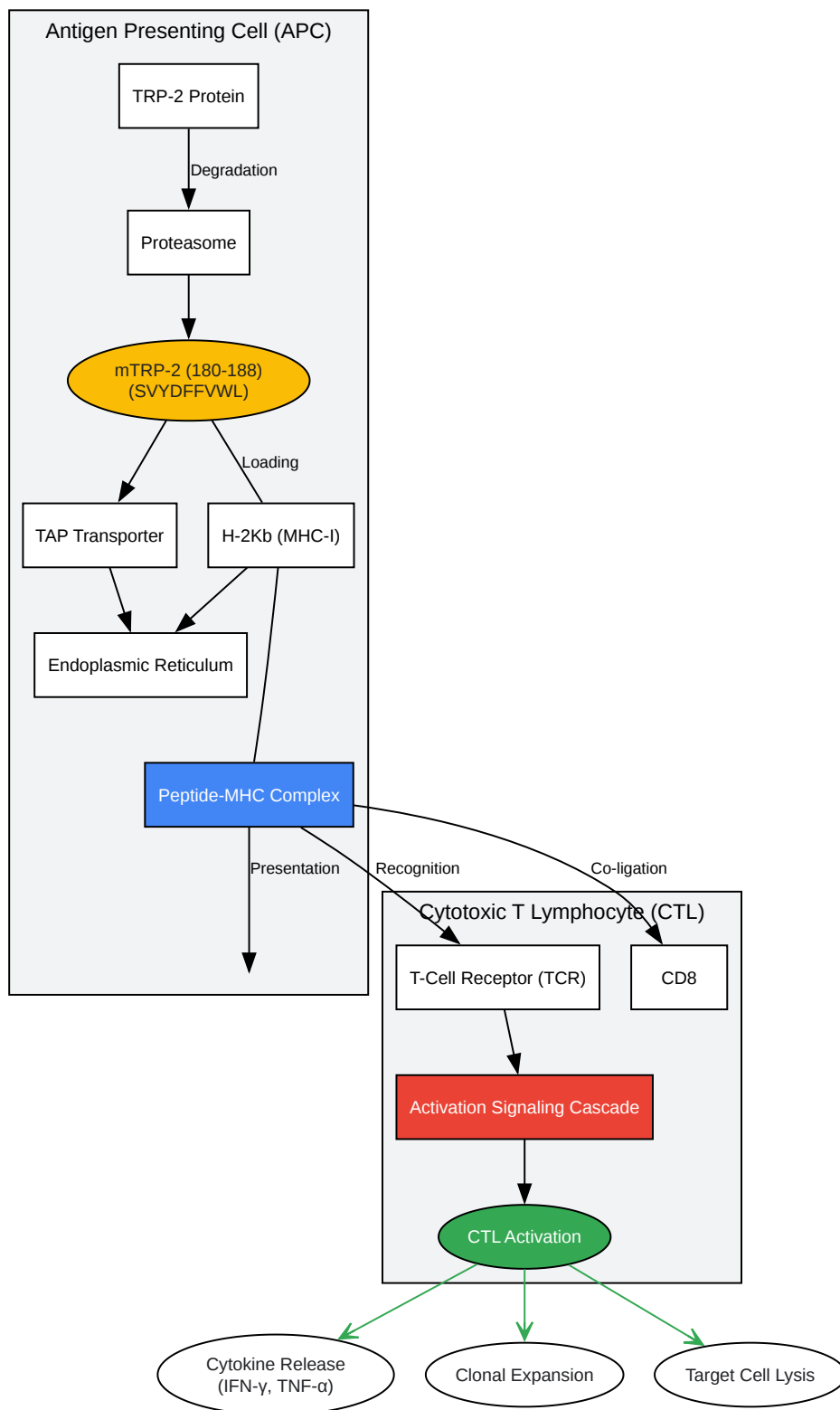
**Table 4: In Vivo Anti-Tumor Efficacy of mTRP-2 (180-188)-Based Vaccines**

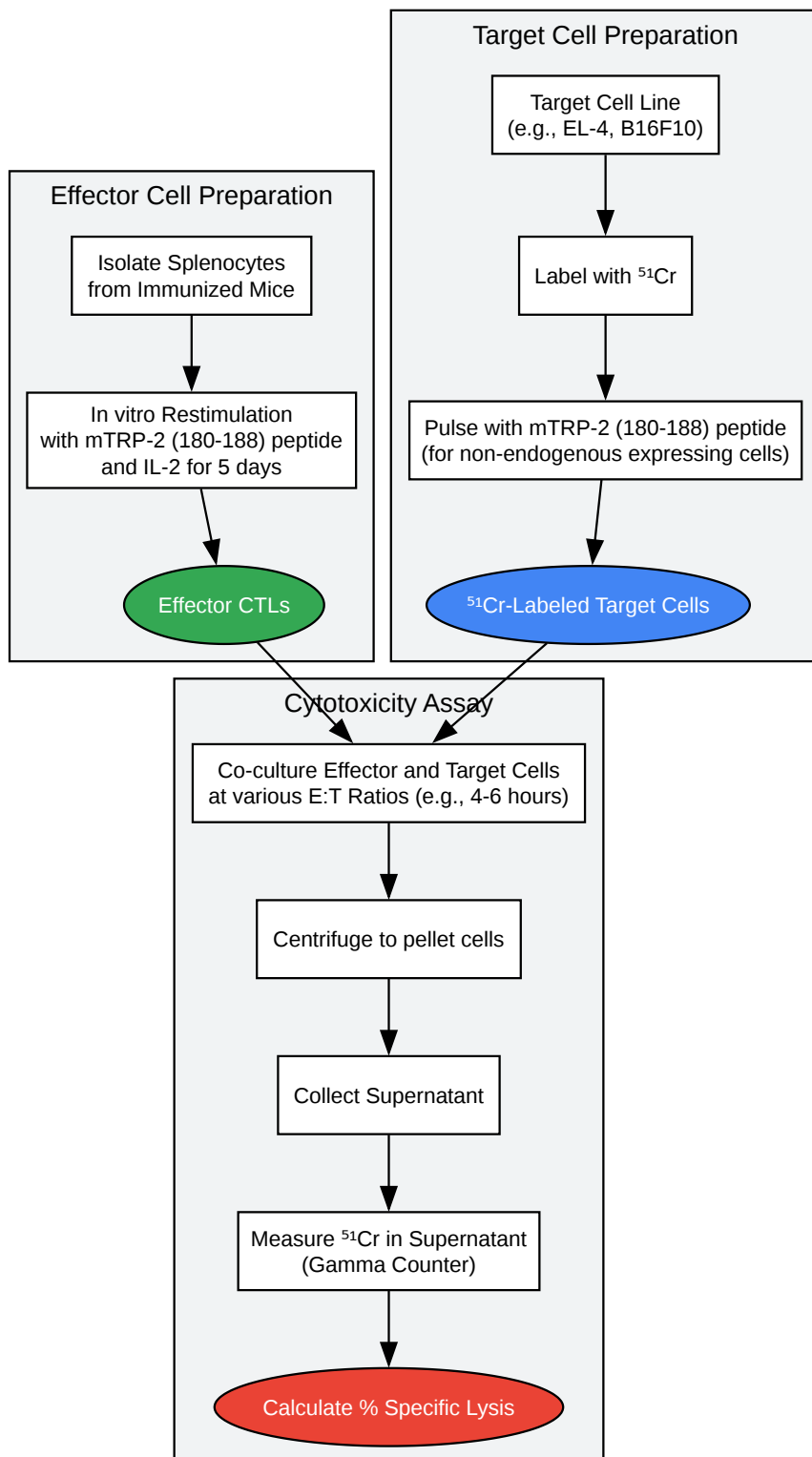
Vaccination Strategy	Tumor Model	Outcome	Reference
DNA Vaccine (mTRP-2 + aTGF- $\beta$ 5) - Prophylactic	B16F10	60% survival (>50 days)	<a href="#">[5]</a>
DNA Vaccine (mTRP-2 + aTGF- $\beta$ 5) - Therapeutic	B16F10	50% survival (>50 days)	<a href="#">[5]</a>
rAd-hTRP-2 - Therapeutic	B16 melanoma	~50% of mice cured	<a href="#">[2]</a>
MIP3 $\alpha$ -Gp100-Trp2 DNA Vaccine	B16F10	Enhanced survival over single antigen vaccine	<a href="#">[8]</a>

## Signaling Pathways and Experimental Workflows

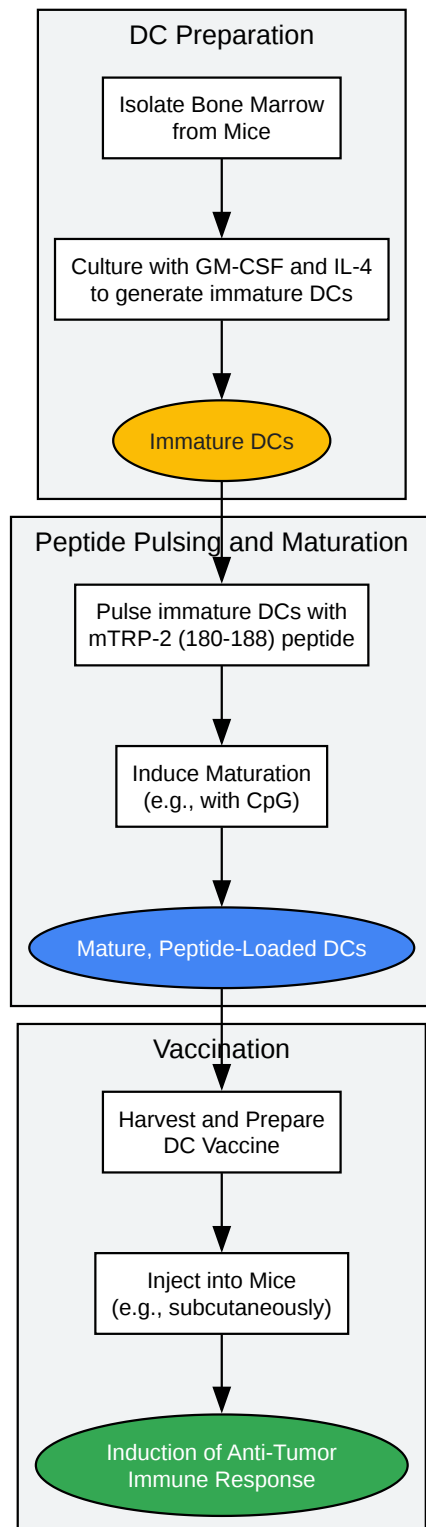
Visualizing the complex biological processes and experimental procedures is crucial for understanding the immunobiology of the **mTRP-2 (180-188)** epitope. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

## T-Cell Recognition of mTRP-2 (180-188) Epitope



Chromium ( $^{51}\text{Cr}$ ) Release Cytotoxicity Assay Workflow

## Dendritic Cell (DC) Vaccine Preparation and Administration

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